Imidazo[1,2-a]pyridine-7-carbohydrazide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0) is a regiospecific heterocyclic building block that resolves the challenge of mapping position-dependent SAR in fused imidazopyridine pharmacophores. • Reactive 7-carbohydrazide handle enables one-step hydrazone library synthesis for kinase inhibitor screening (e.g., MARK4). • Distinct XLogP3 of 0.3 (vs. 0.1 for the 2-isomer) provides a quantifiable basis for tuning lipophilicity during hit-to-lead optimization. • Enables scaffold-hopping strategies to replace IP-encumbered cores while preserving target engagement.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 421595-78-0
Cat. No. B1442020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-7-carbohydrazide
CAS421595-78-0
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1C(=O)NN
InChIInChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13)
InChIKeyVXJBLZXLLRYHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0): A Core Heterocyclic Building Block and Pharmacophore Precursor


Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0) is a heterocyclic small molecule composed of a fused imidazo[1,2-a]pyridine core with a reactive carbohydrazide substituent at the 7-position [1]. This compound is a versatile intermediate for the synthesis of pharmaceutical agents and a scaffold for medicinal chemistry derivatization . Its physicochemical properties, including a molecular weight of 176.18 g/mol, a predicted XLogP3-AA value of 0.3, and a melting point range of 258-261 °C, are well-defined [1]. The carbohydrazide moiety serves as a crucial functional handle for generating libraries of hydrazone derivatives with potential biological activity .

Why Substitution of Imidazo[1,2-a]pyridine-7-carbohydrazide with Other Regioisomers or Scaffolds is Not Advisable


Substituting Imidazo[1,2-a]pyridine-7-carbohydrazide with other imidazo[1,2-a]pyridine regioisomers (e.g., 2- or 3-carbohydrazide) or other heterocyclic scaffolds is highly likely to compromise experimental outcomes due to the pronounced regiospecificity of the imidazopyridine pharmacophore [1]. Evidence from analogous systems demonstrates that the position of the carbohydrazide substitution on the core ring dictates both the physicochemical properties and the resultant biological activity [2]. For instance, studies on cytotoxic derivatives show that the 2-carbohydrazide series exhibits distinct potency profiles compared to other substitution patterns [3]. The 7-position substitution influences molecular geometry, electronic distribution, and hydrogen-bonding capabilities, which are critical for target engagement. Therefore, substituting with a different regioisomer would not constitute a like-for-like replacement but rather a change to a different chemical entity with unverified and likely divergent properties, posing a significant risk to research reproducibility and lead optimization efforts.

Quantitative Differentiation of Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0): Key Data for Scientific Selection


Regiospecific Scaffold: The 7-Carbohydrazide Substitution Pattern as a Defined Structural Entry Point

Imidazo[1,2-a]pyridine-7-carbohydrazide provides a unique regiospecific substitution pattern. While no direct head-to-head quantitative biological comparison exists for this specific compound against its 2- or 3-carbohydrazide regioisomers, its defined structure is a critical variable in SAR studies. For example, related studies on the 2-carbohydrazide scaffold show that derivatives can exhibit cytotoxic IC50 values as low as 13.4 µM against HT-29 cells, demonstrating the class's potential [1]. The 7-substituted variant offers a distinct starting point for exploring chemical space, where the shift in substitution alters the vector and electronic properties of the core, which can lead to different target engagement profiles compared to 2- or 6-substituted analogs [2][3].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Predicted Lipophilicity (XLogP3-AA) vs. Calculated Regioisomers

The lipophilicity of Imidazo[1,2-a]pyridine-7-carbohydrazide, a key determinant of membrane permeability and solubility, is quantifiably defined. The predicted XLogP3-AA value for this compound is 0.3 [1]. In contrast, its 2-carbohydrazide regioisomer (CAS 420829-64-3) has a predicted XLogP3-AA value of 0.1 [2]. This difference of 0.2 log units represents a measurable variation in the compound's physicochemical profile, which can influence its behavior in biological assays and formulation studies.

Physicochemical Property Prediction Drug-likeness ADME

Target Class Engagement: Imidazo[1,2-a]pyridine Scaffold as a Recognized Kinase Inhibitor Core

The imidazo[1,2-a]pyridine core, of which this compound is a derivative, is a validated scaffold for targeting protein kinases. Research on closely related phenothiazine-containing imidazo[1,2-a]pyridine derivatives has demonstrated potent inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4) [1]. While direct IC50 data for the 7-carbohydrazide parent is not available, the class-level evidence confirms that this core can be functionalized to achieve low-micromolar to nanomolar potency against specific kinase targets. For example, the study reported binding constants up to K = 0.1 × 10^7 for optimized derivatives [1]. This establishes the 7-carbohydrazide as a strategic starting material for exploring kinase inhibitor chemical space.

Kinase Inhibition Cancer Biology Target Validation

Recommended Research and Procurement Applications for Imidazo[1,2-a]pyridine-7-carbohydrazide


Building Block for Focused Kinase Inhibitor Libraries

Utilize Imidazo[1,2-a]pyridine-7-carbohydrazide as a core scaffold for synthesizing libraries of derivatives aimed at inhibiting protein kinases like MARK4. The reactive carbohydrazide handle allows for facile condensation with various aldehydes or ketones to generate diverse hydrazone-based analogs, leveraging the scaffold's proven class-level engagement with this target family [1].

Lead Optimization in Cytotoxic SAR Campaigns

Employ this compound as a starting point to explore the impact of the 7-position substitution on cytotoxic activity. By comparing the resulting SAR data with that of well-characterized 2-carbohydrazide series (which have shown IC50 values down to 13.4 µM), researchers can precisely map the activity landscape of the imidazopyridine scaffold and identify optimal substitution patterns for anti-cancer lead optimization [2].

Scaffold-Hopping and Chemical Probe Synthesis

Integrate Imidazo[1,2-a]pyridine-7-carbohydrazide into scaffold-hopping strategies to replace problematic or IP-encumbered cores in existing lead compounds. Its distinct physicochemical profile, with a predicted XLogP3 of 0.3 differentiating it from the 2-isomer (XLogP3 0.1), provides a quantifiable basis for fine-tuning drug-like properties such as lipophilicity and solubility during the hit-to-lead phase [3][4].

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